![molecular formula C14H16ClN3O3S B2652319 (E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide CAS No. 1312000-12-6](/img/structure/B2652319.png)
(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide
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Description
(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as NSC 768788 or ST7612. This compound has recently gained attention due to its potential use in scientific research applications.
Scientific Research Applications
Anticancer Activity
A synthesized pyrazoline derivative, structurally similar to the requested compound, demonstrated potential anti-breast cancer properties through molecular docking and dynamic studies. The compound showed a binding energy indicating its potential to interact favorably with cancer-related biological targets. The spatial arrangement of this compound was found to be similar to that of the positive control Doxorubicin, suggesting its potential development as an anti-breast cancer agent (Putri et al., 2021).
Corrosion Inhibition
The corrosion protection behavior of certain pyrazole derivatives on mild steel in an acidic solution was studied, indicating that these compounds could serve as effective corrosion inhibitors. The study involved gravimetric and electrochemical methods to evaluate the inhibition efficiency, highlighting the potential application of such compounds in industrial metal preservation (Paul, Yadav, & Obot, 2020).
Enhanced Material Properties
A study on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with a derivative indicates the possibility of enhancing the conductivity and work function of materials used in organic electronic devices. This research points towards the potential of integrating such chemical compounds to improve the performance of organic solar cells and other electronic applications (Zeng et al., 2020).
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-21-8-7-18-11-13(10-16-18)17-22(19,20)9-6-12-4-2-3-5-14(12)15/h2-6,9-11,17H,7-8H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHLHDDWQTHSA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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